6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine
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Overview
Description
6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of p-methyl-β-nitrophenyl ethylene with ethyl glyoxylate in the presence of 4-(N,N-dimethylamino)pyridine, followed by acylation with acetyl chloride and subsequent condensation with 2-amino-5-methylpyridine . Industrial production methods often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Chemical Reactions Analysis
6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions often involve halogenation or other electrophilic substitutions.
Common reagents used in these reactions include transition metal catalysts, phosphorus oxychloride, and sodium hydroxide . Major products formed from these reactions include fluorine-containing derivatives and other functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of histone deacetylase, affecting epigenetic modifications and signaling networks . Additionally, it may interact with the phosphatidylinositol 3-kinase signaling pathway, which is associated with tumorigenesis and cancer progression .
Comparison with Similar Compounds
6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and synthetic methodologies.
2,3-Dihydroimidazo[1,2-c]quinazoline: Used in the development of histone deacetylase inhibitors.
2,3-Dihydroimidazo[1,2-a]pyridine derivatives: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
The uniqueness of this compound lies in its specific structural features and its wide range of applications in various fields of research and industry.
Biological Activity
6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and central nervous system effects. The compound's structure-activity relationships (SAR) are also discussed, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its imidazo[1,2-a]pyridine core structure. This scaffold is known for its ability to interact with various biological targets, leading to a range of therapeutic effects. The molecular formula is C8H10N2, and it exhibits properties typical of heterocyclic compounds.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine possess significant anti-inflammatory properties. A study synthesized several imidazopyridine derivatives and evaluated their anti-inflammatory effects using animal models. The results indicated that these compounds exhibited reduced edema and inflammation markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .
Compound | Dose (mg/kg) | Inhibition (%) |
---|---|---|
This compound | 10 | 45 |
Control | - | 0 |
2. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics like ciprofloxacin .
Bacterial Strain | MIC (µg/mL) | Comparison Drug (Ciprofloxacin) |
---|---|---|
Staphylococcus aureus | 4 | 8 |
Escherichia coli | 8 | 16 |
3. Antitumor Activity
The antitumor potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the micromolar range. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
HCT116 | 15.0 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can enhance biological activity. For instance, the introduction of electron-withdrawing groups at specific positions has been shown to improve the compound's potency against various targets. Research suggests that substituents at the 6-position significantly influence both anti-inflammatory and antimicrobial activities .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated a marked reduction in symptoms following treatment with imidazopyridine derivatives.
- Case Study 2 : In a preclinical model of breast cancer, administration of this compound led to significant tumor regression compared to untreated controls.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
6-methyl-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H10N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
AKPMXUUSLMYAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCN=C2C=C1 |
Origin of Product |
United States |
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